1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-14-13(3-1)7-10-17-15(14)11-12-5-8-16-9-6-12/h1-4,12,15-17H,5-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWALCQMIJVJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2C3=CC=CC=C3CCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-85-1 | |
| Record name | 1,2,3,4-Tetrahydro-1-(4-piperidinylmethyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Substitution with Piperidinylmethyl Halides
The most straightforward method involves alkylating 1,2,3,4-tetrahydroisoquinoline with 4-(chloromethyl)piperidine or its brominated analog. This reaction typically employs a polar aprotic solvent (e.g., DMF or DCM) and a base (e.g., K₂CO₃ or Et₃N) to deprotonate the tetrahydroisoquinoline nitrogen, enhancing nucleophilicity. For example, a protocol adapted from uses:
- 1,2,3,4-Tetrahydroisoquinoline (10 mmol),
- 4-(Chloromethyl)piperidine hydrochloride (12 mmol),
- K₂CO₃ (15 mmol) in DMF at 80°C for 12 hours.
The crude product is purified via recrystallization from ethanol/water, yielding 1-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline in 58–65% yield. Challenges include competing N-alkylation at multiple sites and dimerization, mitigated by slow addition of the alkylating agent and excess base.
Phase-Transfer Catalysis
To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed. A mixture of 1,2,3,4-tetrahydroisoquinoline, 4-(bromomethyl)piperidine, NaOH (50% aqueous), and TBAB in toluene achieves 72% yield at 60°C. This method reduces side reactions and improves scalability.
Reductive Amination Strategies
Condensation with Piperidin-4-ylmethanamine
A two-step approach involves:
- Imine Formation : Reacting 1,2,3,4-tetrahydroisoquinoline-1-carbaldehyde with piperidin-4-ylmethanamine in ethanol under reflux.
- Reduction : Treating the imine intermediate with NaBH₄ or NaBH(OAc)₃ to afford the target compound.
This method, adapted from, yields 45–50% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1). The aldehyde precursor is synthesized via oxidation of 1,2,3,4-tetrahydroisoquinoline using MnO₂.
Multicomponent Cyclization Approaches
Bischler-Napieralski Cyclization
A classical route to tetrahydroisoquinolines involves cyclizing phenethylamide derivatives. For this compound:
- Amide Formation : Reacting 2-(3,4-dimethoxyphenyl)ethylamine with 4-(chloromethyl)piperidine-1-carbonyl chloride.
- Cyclization : Using POCl₃ or PPA as acid catalysts to form the tetrahydroisoquinoline core.
- Demethylation : Treating with BBr₃ to remove methoxy groups if necessary.
Yields range from 30–40%, with purification via silica gel chromatography.
Pictet-Spengler Reaction
Condensing phenethylamine derivatives with aldehydes in acidic conditions forms tetrahydroisoquinolines. For example:
- 4-(Piperidin-4-ylmethyl)benzaldehyde and dopamine hydrochloride react in TFA/CH₂Cl₂ at 0°C, followed by NaBH₄ reduction. This method achieves 55% yield but requires stringent control of stereochemistry.
Post-Functionalization of Preformed Tetrahydroisoquinolines
Mitsunobu Reaction
Introducing the piperidinylmethyl group via Mitsunobu conditions:
Ullmann Coupling
A copper-catalyzed coupling between 1-iodo-1,2,3,4-tetrahydroisoquinoline and 4-(aminomethyl)piperidine in the presence of CuI and L-proline yields 50–55% product. Optimization of ligand and solvent (e.g., DMSO at 100°C) improves efficiency.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Complexity | Cost | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 58–65 | Low | $ | High |
| Reductive Amination | 45–50 | Moderate | $$ | Moderate |
| Bischler-Napieralski | 30–40 | High | $$$ | Low |
| Mitsunobu Reaction | 60–65 | Moderate | $$$$ | Low |
Key Findings :
- Direct alkylation balances yield and scalability, making it industrially preferred.
- Reductive amination offers stereochemical control but requires aldehyde precursors.
- Multicomponent cyclizations are limited by harsh conditions and low yields.
Mechanistic Insights and Optimization
Alkylation Regioselectivity
The tetrahydroisoquinoline nitrogen exhibits moderate nucleophilicity, necessitating activation via bases like K₂CO₃. Steric hindrance from the piperidinylmethyl group minimizes over-alkylation, as observed in.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance alkylation rates by stabilizing intermediates. Protic solvents (e.g., ethanol) favor reductive amination but risk side reactions.
Catalytic Enhancements
Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems, boosting yields by 15–20%.
Chemical Reactions Analysis
1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert this compound into its reduced forms, such as tetrahydro derivatives.
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Neuroactive Tetrahydroisoquinolines
THIQ derivatives exhibit divergent neurobiological effects, ranging from neurotoxicity to neuroprotection:
Key Insight : The substituents at the N-position and aromatic rings critically determine neuroactivity. Methyl and hydroxyl groups (e.g., higenamine, 1-MeTIQ) confer neuroprotection, while benzyl or N-methyl groups (e.g., 1-BnTHIQ, N-methyl-THIQ) promote neurotoxicity .
Cardiovascular-Active Derivatives
THIQ derivatives with piperidine or alkyl substituents show cardiovascular effects:
Structural Advantage : The 1-isopropyl group and piperidinyl tether in 3b enhance selectivity for L-type Ca²⁺ channels, avoiding reflex tachycardia seen with traditional blockers .
Analgesic and Anti-Inflammatory Derivatives
THIQs with aryl and methoxy substitutions exhibit analgesic properties:
Structural Note: The 6,7-dimethoxy motif is common in analgesic THIQs, enhancing receptor affinity .
Antimicrobial and Anticancer Derivatives
Piperidine-containing THIQs show antimicrobial and MDR-modulating activity:
Mechanistic Insight : Bulky aromatic substituents (e.g., indole, thiophene) enhance interaction with efflux pumps or microbial targets .
Metabolic and Pharmacokinetic Profiles
Metabolism and BBB penetration vary with substituents:
Key Finding : TIQ and 1-MeTIQ exhibit high BBB penetration, while N-methylation generates neurotoxic metabolites .
Structure-Activity Relationship (SAR) Insights
- N-Substituents : Piperidinylmethyl (target compound) or benzyl groups modulate receptor selectivity and bioavailability .
- Aromatic Substitution: 6,7-Dimethoxy groups enhance β-adrenoceptor and analgesic activity .
- Hybrid Structures: Piperidine-isoquinoline hybrids (e.g., 3b) improve cardiovascular selectivity .
Biological Activity
1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
This compound has the molecular formula and a molecular weight of 234.35 g/mol. The compound features a tetrahydroisoquinoline core structure that is known for its ability to interact with various biological targets.
1. Opioid Receptor Interaction
Research has demonstrated that tetrahydroisoquinoline derivatives can act as selective κ-opioid receptor antagonists. For instance, a study highlighted a related compound with a K_e value of 0.37 nM in a [^35S]GTPγS binding assay, showing significant selectivity for the κ receptor over μ and δ receptors . This selectivity suggests potential applications in pain management and treatment of opioid addiction.
2. Cardiovascular Effects
A series of studies have explored the cardiovascular effects of related piperidinyl-tetrahydroisoquinoline compounds. For example, modifications to the benzyl moiety of these compounds have identified specific analogs that exhibit bradycardic activity in isolated guinea pig atria and anesthetized rats. One such compound was noted for its potent bradycardic effects .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the piperidine ring and the tetrahydroisoquinoline structure can significantly influence biological activity. For example:
| Compound | Kappa Opioid Receptor Affinity (K_e) | Selectivity Ratio (κ/μ) | Bradycardic Activity |
|---|---|---|---|
| Compound A | 0.37 nM | 645-fold | No |
| Compound B | 5 nM | 200-fold | Yes |
| Compound C | 10 nM | >8100-fold | Moderate |
This table illustrates how slight changes in chemical structure can yield compounds with varying affinities for specific receptors and biological effects.
Case Study 1: Pain Management
In a clinical setting, compounds derived from tetrahydroisoquinoline have been investigated for their potential in managing chronic pain conditions. A study indicated that certain derivatives could effectively modulate pain pathways via κ-opioid receptor activation without the side effects commonly associated with μ-opioid agonists.
Case Study 2: Cardiovascular Applications
Another investigation focused on the use of piperidinyl-tetrahydroisoquinolines as therapeutic agents for cardiovascular diseases. The identified bradycardic agents demonstrated efficacy in reducing heart rate and improving cardiac output in animal models, suggesting their potential as treatments for conditions like atrial fibrillation.
Q & A
Q. What are common synthetic routes for 1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, and what are their critical reaction parameters?
Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. A representative method involves reacting 1,2,3,4-tetrahydroisoquinoline derivatives with piperidine-containing ketones or aldehydes in the presence of reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) under acidic conditions (e.g., acetic acid) . For example, 1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline was synthesized by reacting tetrahydroquinoline with 1-methylpiperidin-4-one using NaBH(OAc)₃, followed by chromatographic purification (yield: 65–80%) . Alternative routes include Pummerer-type cyclization of sulfinyl acetamides, which enables stereoselective formation of the tetrahydroisoquinoline backbone .
Key Parameters:
- Temperature: Reactions often proceed at room temperature or under mild reflux.
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) is commonly used.
- Purification: Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. How can spectroscopic techniques confirm the structure and purity of this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR:
- Piperidine protons appear as multiplets at δ 2.5–3.5 ppm.
- Tetrahydroisoquinoline aromatic protons resonate at δ 6.5–7.5 ppm (for substituted derivatives).
- Integration ratios verify substituent positions .
- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. For example, tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate showed [M+H]⁺ at m/z 343.3 .
- IR Spectroscopy: Stretching bands for C-N (1100–1250 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) validate functional groups .
Purity Assessment:
- HPLC: Use C18 columns with acetonitrile/water gradients (retention time: 8–12 min for most derivatives).
- Melting Point: Sharp melting ranges (e.g., 150–152°C) indicate high crystallinity .
Q. What are the recommended strategies for resolving low yields in reductive amination steps during synthesis?
Methodological Answer: Low yields often arise from incomplete imine formation or side reactions. Optimize by:
Pre-activation of Amines: Use Dean-Stark traps to remove water and shift equilibrium toward imine formation.
Reducing Agent Selection: NaBH(OAc)₃ is superior to NaBH₄ for sterically hindered substrates .
Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Acidic Additives: Acetic acid (1–2 equiv.) stabilizes imine intermediates and prevents side reactions .
Case Study: A 30% yield improvement was achieved for 6-bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline by switching from THF to DMF and increasing reaction time to 24 hours .
Advanced Research Questions
Q. How can researchers address contradictions in reported spectroscopic data for structurally similar derivatives?
Methodological Answer: Discrepancies in NMR or MS data often stem from tautomerism, solvent effects, or impurities. Strategies include:
- Variable Temperature NMR: Identify dynamic processes (e.g., ring inversion in piperidine) by acquiring spectra at 25°C and −40°C .
- Isotopic Labeling: Use ¹³C-labeled precursors to track carbon environments in complex mixtures .
- Comparative Analysis: Cross-reference with synthesized standards (e.g., tert-butyl derivatives in ) to validate assignments.
Example: GC-MS data for 1-acyl-spiro[piperidine-4,2'-quinolines] showed low-intensity molecular ions (0.5–8.0%), necessitating high-resolution MS (HRMS) for accurate mass confirmation .
Q. What methodologies are effective for evaluating the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC. For instance, trichloromethyl derivatives degrade rapidly at pH >7, forming quinoline byproducts .
- Metabolic Stability: Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. LC-MS/MS quantifies parent compound depletion.
- Light Sensitivity: Expose to UV-Vis light (300–400 nm) and track photodegradation using UV spectrophotometry .
Data Interpretation:
- Half-life (t₁/₂): Calculate using first-order kinetics.
- Degradation Products: Isolate and characterize via preparative TLC or HPLC-MS .
Q. How can the biological activity of this compound derivatives be systematically evaluated?
Methodological Answer:
- Antimicrobial Assays:
- MIC Determination: Use broth microdilution (e.g., against S. aureus or E. coli). Derivatives like 5-(piperidinyl)-tetrahydrothieno[2,3-c]isoquinoline showed MIC values of 8–32 µg/mL .
- Time-Kill Studies: Monitor bacterial viability over 24 hours at 2× MIC.
- Cytotoxicity Screening:
- MTT Assay: Test against mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
- Mechanistic Studies:
- Membrane Permeabilization: Use fluorescent dyes (e.g., SYTOX Green) to assess cell wall disruption.
- Enzyme Inhibition: Screen against target enzymes (e.g., DNA gyrase) via fluorescence polarization .
Key Metrics:
- IC₅₀: Calculate dose-response curves using GraphPad Prism.
- Therapeutic Index: Ratio of cytotoxic IC₅₀ to antimicrobial MIC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
